molecular formula C8H10N4O2 B13327013 2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13327013
M. Wt: 194.19 g/mol
InChI Key: AFFGELCMDJWFMU-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with hydrazine derivatives, followed by cyclization to form the triazolopyrimidine core . Microwave-mediated, catalyst-free synthesis has also been reported, offering a more efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of ethyl and methoxy groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-ethyl-6-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O2/c1-3-6-9-8-10-7(13)5(14-2)4-12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

AFFGELCMDJWFMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(C(=O)NC2=N1)OC

Origin of Product

United States

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